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Compound of Interest

Compound Name: 2-Amino-5-methylphenol

Cat. No.: B193566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

organic compound 2-Amino-5-methylphenol (CAS No: 2835-98-5). The document presents

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a

structured format, accompanied by detailed experimental methodologies. This information is

crucial for substance identification, structural elucidation, and quality control in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-
methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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¹³C NMR Spectrum

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: While the availability of NMR data is indicated in public databases, specific chemical

shifts and coupling constants were not found in the provided search results. The table structure

is provided as a template.

Infrared (IR) Spectroscopy
The IR spectrum was obtained for a solid sample using the KBr pellet technique.[1][2]

Wavenumber (cm⁻¹) Intensity Assignment

Specific peak list not available

in search results

O-H stretch, N-H stretch, C-H

aromatic stretch, C=C aromatic

stretch, C-N stretch, C-O

stretch, C-H bend

Note: A detailed peak list was not available. The assignments correspond to the expected

functional groups in the molecule.

Mass Spectrometry (MS)
The mass spectrum was acquired using Electron Ionization (EI).[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

123 100 [M]⁺ (Molecular Ion)

122 ~90 [M-H]⁺

106 ~40 [M-NH₃]⁺ or [M-OH]⁺ fragment

Other significant peaks not

detailed in search results
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Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined

below. As specific parameters were not always available for 2-Amino-5-methylphenol, these

represent standard methodologies for this type of compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of an aminophenol compound is as follows:

Sample Preparation: A sample of 2-Amino-5-methylphenol is dissolved in a suitable

deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10

mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, for example, a Bruker Avance operating at a frequency of 400 MHz for ¹H and

100 MHz for ¹³C.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance sensitivity.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet transmission method.[1][2] A standard

procedure is as follows:

Sample Preparation: A small amount of 2-Amino-5-methylphenol (approximately 1-2 mg) is

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar.
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Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin,

transparent pellet.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample

pellet is then placed in the sample holder, and the spectrum is acquired over a typical range

of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
The mass spectrum was obtained via Electron Ionization (EI), likely coupled with Gas

Chromatography (GC) for sample introduction.[1][3] A general protocol for GC-MS analysis of

an aromatic amine is:

Sample Preparation: A dilute solution of 2-Amino-5-methylphenol is prepared in a volatile

organic solvent like dichloromethane or methanol.

Gas Chromatography (GC):

Injection: A small volume of the sample solution is injected into the GC inlet.

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is used for

separation.

Oven Program: A temperature gradient is applied to the oven to ensure good separation of

the analyte from any impurities.

Mass Spectrometry (MS):

Ionization: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer where it is bombarded with a beam of high-energy electrons (typically

70 eV) to induce ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, and the signal is processed to generate

a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 2-Amino-5-methylphenol.
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Spectroscopic Analysis Workflow for 2-Amino-5-methylphenol
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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